molecular formula C18H21NO3 B3755787 N-(2-butoxyphenyl)-4-methoxybenzamide

N-(2-butoxyphenyl)-4-methoxybenzamide

Cat. No.: B3755787
M. Wt: 299.4 g/mol
InChI Key: QFCWJHRZEISYPI-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-4-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group attached to a phenyl ring and a methoxy group attached to a benzamide moiety. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-4-methoxybenzamide typically involves the reaction of 2-butoxyaniline with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(2-butoxyphenyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including fibrosis and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-butoxyphenyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in antifibrotic applications, the compound has been shown to inhibit the deposition of extracellular matrix proteins by targeting pathways such as SMURF2 . This inhibition can prevent the progression of fibrotic diseases by reducing the activity of myofibroblasts and other fibrogenic cells.

Comparison with Similar Compounds

N-(2-butoxyphenyl)-4-methoxybenzamide can be compared with other similar compounds, such as N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps) . While both compounds share a butoxyphenyl group, their differing functional groups (methoxybenzamide vs. phenylacrylamide) result in distinct chemical properties and biological activities. N23Ps, for example, have been identified as potent antifibrotic agents with unique modes of action .

List of Similar Compounds

  • N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)
  • N-(2-butoxyphenyl)-2-methoxybenzamide
  • N-(2-butoxyphenyl)-4,5-diphenylimidazole iodide

These compounds, while similar in structure, exhibit different reactivities and applications, highlighting the importance of structural variations in determining the properties and uses of chemical compounds.

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-4-13-22-17-8-6-5-7-16(17)19-18(20)14-9-11-15(21-2)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWJHRZEISYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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